

Unveiling the Pharmacological Profile of JNJ-40068782: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological properties of **JNJ-40068782**, a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). This document details its mechanism of action, binding characteristics, and effects in both in vitro and in vivo models, presenting a comprehensive overview for researchers in neuroscience and drug development.

Core Pharmacological Data

The following tables summarize the key quantitative data defining the pharmacological profile of **JNJ-40068782**.

Table 1: In Vitro Potency and Binding Affinity of JNJ-40068782



Parameter	Assay	Species/Cell Line	Value	Reference
EC50	[35S]GTPyS Binding (potentiation of EC20 glutamate)	Human recombinant mGlu2 receptors	143 nM	[1]
KD	[3H]JNJ- 40068782 Radioligand Binding	Human recombinant mGlu2 receptors (CHO cells)	~10 nM	[1]
KD	[3H]JNJ- 40068782 Radioligand Binding	Rat brain	~10 nM	[1]

Table 2: In Vivo Efficacy of JNJ-40068782

Model	Species	Endpoint	Route of Administrat ion	ED50 / Lowest Active Dose	Reference
Phencyclidine -induced Hyperlocomot ion	Mouse	Reversal of hyperlocomot ion	S.C.	5.7 mg/kg	[1]
Sleep-Wake Organization	Rat	Decrease in REM sleep	p.o.	3 mg/kg	[1]

Mechanism of Action: Positive Allosteric Modulation of mGlu2

JNJ-40068782 acts as a positive allosteric modulator of the mGlu2 receptor. This means it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site), but

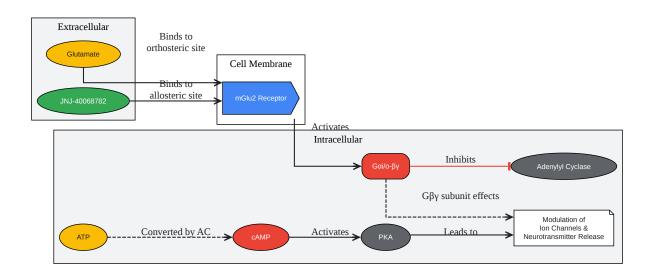


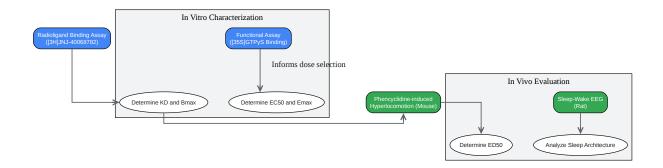
to a distinct allosteric site on the receptor. By binding to this allosteric site, **JNJ-40068782** enhances the receptor's response to glutamate. In functional assays, this is observed as a leftward and upward shift in the glutamate concentration-response curve, indicating both increased potency and efficacy of the natural ligand.[1]

Signaling Pathway of mGlu2 Receptor Activation

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by glutamate, and potentiation by **JNJ-40068782**, the following signaling cascade is initiated:









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References

- 1. Pharmacological characterization of JNJ-40068782, a new potent, selective, and systemically active positive allosteric modulator of the mGlu2 receptor and its radioligand [3H]JNJ-40068782 - PubMed [pubmed.ncbi.nlm.nih.gov]
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